molecular formula C21H23Cl2N3O2 B4189796 2-(4-chlorophenyl)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide

2-(4-chlorophenyl)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide

Cat. No. B4189796
M. Wt: 420.3 g/mol
InChI Key: FAGROCSYKSWHKY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CPPA and is known for its unique chemical properties that make it a valuable tool in scientific research.

Mechanism of Action

CPPA acts as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of these receptors, CPPA can increase the inhibitory effects of GABA and reduce the activity of neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPPA are primarily related to its modulation of GABA-A receptors. This modulation can lead to a reduction in anxiety, sedation, and muscle relaxation. CPPA has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CPPA is its ability to selectively modulate GABA-A receptors without affecting other neurotransmitter systems. This selectivity makes CPPA a valuable tool in studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of CPPA is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving CPPA. One potential area of interest is in the development of new treatments for anxiety disorders and other neurological conditions. CPPA could also be used as a tool to study the role of GABA-A receptors in various physiological and pathological conditions. Additionally, further research could be conducted to optimize the synthesis and formulation of CPPA for use in experimental settings.

Scientific Research Applications

CPPA has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is in the field of neuroscience, where CPPA has been shown to modulate the activity of GABA-A receptors. This modulation can lead to the development of new treatments for anxiety disorders and other neurological conditions.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O2/c1-2-21(28)26-11-9-25(10-12-26)19-8-7-17(23)14-18(19)24-20(27)13-15-3-5-16(22)6-4-15/h3-8,14H,2,9-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGROCSYKSWHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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